molecular formula C11H9FN2O2 B11882542 8-Fluoro-2,6-dimethyl-5-nitroquinoline

8-Fluoro-2,6-dimethyl-5-nitroquinoline

Cat. No.: B11882542
M. Wt: 220.20 g/mol
InChI Key: JJZYVQPQKKZXSC-UHFFFAOYSA-N
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Description

8-Fluoro-2,6-dimethyl-5-nitroquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2,6-dimethyl-5-nitroquinoline typically involves the introduction of fluorine and nitro groups into the quinoline ring. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and sustainable methods, such as microwave and ultraviolet irradiation-promoted synthesis, is also being explored .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2,6-dimethyl-5-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 8-Fluoro-2,6-dimethyl-5-nitroquinoline involves its interaction with biological targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to inhibit enzymes by forming strong interactions with active sites. The nitro group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    8-Fluoro-5-nitroquinoline: Similar in structure but lacks the dimethyl groups.

    6-Fluoroquinoline: Lacks the nitro and dimethyl groups.

    5,8-Difluoroquinoline: Contains an additional fluorine atom.

Uniqueness

8-Fluoro-2,6-dimethyl-5-nitroquinoline is unique due to the presence of both fluorine and nitro groups, which enhance its biological activity and chemical stability. The dimethyl groups further modify its properties, making it distinct from other fluorinated quinolines .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

8-fluoro-2,6-dimethyl-5-nitroquinoline

InChI

InChI=1S/C11H9FN2O2/c1-6-5-9(12)10-8(11(6)14(15)16)4-3-7(2)13-10/h3-5H,1-2H3

InChI Key

JJZYVQPQKKZXSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C(=C2C=C1)[N+](=O)[O-])C)F

Origin of Product

United States

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